Methyl 1-amino-1-cyclooctanecarboxylate is a compound that has garnered interest due to its potential applications in various fields of medicine and chemistry. The research on related cycloalkane carboxylate esters, such as 1-aminocyclopropanecarboxylates and their derivatives, has revealed their significance in the development of therapeutic agents and synthetic intermediates. These compounds have been studied for their interactions with biological receptors and their ability to modulate physiological responses, which could lead to the treatment of various neuropathologies and mental health disorders1 4.
Although the specific synthesis of Methyl 1-amino-1-cyclooctanecarboxylate is not described in the provided papers, similar compounds like methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate [] and spirocyclic dipeptides of 1-amino-1-cyclohexanecarboxylic acid [] provide insights into potential synthesis strategies. A possible approach could involve the following steps:
The mechanism of action of 1-aminocyclopropanecarboxylates has been explored in the context of their interaction with the N-methyl-D-aspartate (NMDA) receptor complex. Specifically, 1-aminocyclopropanecarboxylic acid has been identified as a potent and selective ligand for the glycine modulatory site on the NMDA receptor complex, which plays a crucial role in blocking convulsions induced by NMDA. The methyl and ethyl esters of this compound have shown increased potency in blocking the convulsant and lethal effects of NMDA, suggesting that these esters may require conversion to the parent compound to elicit an anticonvulsant action1. Additionally, the nonmetabolizable α-amino acid, 1-aminocyclopentane-1-carboxylic acid (ACC), has been studied for its mechanism of action, which includes active transport into cells and participation in heteroexchange diffusion processes with natural amino acids5.
1-Aminocyclopropanecarboxylates have demonstrated potential as therapeutic agents in the treatment of neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels. The compounds have shown efficacy in animal models commonly used to evaluate potential antidepressants and anxiolytics. For instance, ACPC and its methyl ester have been active in reducing immobility in the forced swim test and exhibited anxiolytic actions in the elevated plus-maze. These findings suggest that these compounds may constitute a novel class of antidepressant/anxiolytic agents4.
The synthesis of cycloalkane carboxylate esters has been a focus in the field of chemistry due to their utility as intermediates. For example, the scalable synthesis and isolation of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate have been described, which are useful intermediates for the synthesis of S1P1 receptor agonists. The approach demonstrated the synthesis of a specific cyclopentyl methanol in high yields and enantiomeric excess, highlighting the importance of these compounds in synthetic chemistry2. Additionally, the Wittig olefination of methyl (1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate has been tested, showing its utility in the synthesis of cyclopropyl amino acids, which could be further elaborated to obtain high yields and enantiomerically pure forms3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: